2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane
CAS No.: 1807503-91-8
Cat. No.: VC0515986
Molecular Formula: C22H41NO8
Molecular Weight: 447.57
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807503-91-8 |
---|---|
Molecular Formula | C22H41NO8 |
Molecular Weight | 447.57 |
IUPAC Name | tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate |
Standard InChI | InChI=1S/C22H41NO8/c1-20(2,3)29-17(24)10-12-27-14-16(23-19(26)31-22(7,8)9)15-28-13-11-18(25)30-21(4,5)6/h16H,10-15H2,1-9H3,(H,23,26) |
Standard InChI Key | AGLASZLADDHYAZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Fundamental Properties
2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) registry number 1807503-91-8 . This compound features a propane backbone substituted with a t-butoxycarbonylamido group and two t-butoxycarbonylethoxy side chains. Its molecular formula is C22H41NO8 with a molecular weight of 447.57 g/mol .
The compound is also known by several synonyms, including "C-NH-Boc-C-Bis-(C-PEG1-Boc)" and "Propanoic acid, 3,3'-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1'-bis(1,1-dimethylethyl) ester" . Its IUPAC name, which provides the most precise description of its chemical structure, is "tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate" .
Physical and Chemical Properties
The compound 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane exhibits specific physical and chemical properties that influence its behavior in various chemical reactions and applications. The table below summarizes its key properties:
Structural Characteristics
2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane possesses a distinctive structural framework characterized by multiple functional groups strategically positioned on a propane backbone. The compound's central feature is an amino group protected by a tert-butoxycarbonyl (Boc) group, flanked by two ether linkages that connect to terminal carboxylic acid groups, which are also protected as tert-butyl esters .
Key Functional Groups
The compound contains several important functional groups that contribute to its chemical reactivity and applications:
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A central protected amine group (t-butoxycarbonylamido)
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Two ether linkages providing flexibility to the molecule
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Two terminal carboxylic acid groups protected as tert-butyl esters
These structural elements create a molecule with balanced properties: the protecting groups provide stability during chemical manipulations, while the underlying functional groups (amine and carboxylic acids) can be revealed when needed for further reactions .
Synthesis Methods
The synthesis of 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane typically involves multi-step organic reactions designed to assemble the key structural elements in a controlled fashion.
Applications in Research and Development
2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane has emerged as a valuable compound in various research domains, particularly in pharmaceutical and biomedical applications.
Pharmaceutical Research Applications
This compound has significant utility in pharmaceutical research due to its balanced structure, which combines stability from protective groups while retaining potential reactivity through the amide linkage. Its unique structural features make it particularly suitable for drug delivery systems and as a building block in medicinal chemistry.
Bioconjugation Applications
One of the notable applications of 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane is as a non-PEG crosslinker in bioconjugation processes. The compound's functionality allows it to form connections between biological molecules while avoiding the limitations sometimes associated with polyethylene glycol (PEG) linkers, such as immunogenicity or reduced activity.
Use as a PROTAC Linker
Perhaps one of the most cutting-edge applications of this compound is its use as an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are bifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby promoting the degradation of the target protein.
In this context, 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane serves as the crucial middle component (linker) that connects the target protein-binding moiety with the E3 ligase-binding moiety. The flexibility, length, and hydrophobicity of this linker can significantly affect the efficiency of the PROTAC, making the selection of appropriate linkers a critical aspect of PROTAC design.
Chemical Reactivity and Derivatization
The compound 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane offers multiple sites for potential chemical modifications, making it a versatile building block in organic synthesis.
Reactivity Profile
Based on structural analysis and comparison with similar compounds, 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane demonstrates several key chemical reactivity patterns:
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The protected amino group can be deprotected under acidic conditions to reveal a reactive primary amine
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The terminal carboxylic acid groups, once deprotected, can readily form amide bonds with primary amines when activated with coupling reagents like EDC, DCC, or HATU
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The ether linkages provide conformational flexibility while remaining relatively stable under most reaction conditions
As described for the structurally similar compound 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane: "The amino group readily react[s] with carboxylic acids and activated esters to form amide bond[s]. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination condition to form C-N bond." These reactivity patterns are likely applicable to the title compound after Boc deprotection.
Structural Relatives and Variants
Several compounds share structural similarities with 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane, forming a family of related molecules with varying applications.
Related Compounds
Among the structural relatives are:
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2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane - The deprotected analog lacking the Boc group on the central nitrogen
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2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid - A simpler variant with a single methoxy substituent instead of the two t-butoxycarbonylethoxy chains
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(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-PHENYLPROPYL 4-METHYLBENZENESULFONATE - A chiral variant incorporating a phenyl group and a tosylate leaving group
These structural relatives offer insights into the potential modifications that can be made to the basic framework to tune properties for specific applications.
Future Research Directions
Based on its structural features and current applications, 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane offers several promising avenues for future research and development.
Advanced PROTAC Development
As PROTAC technology continues to advance rapidly in drug discovery, further optimization of linkers based on the 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane scaffold could lead to improved pharmacokinetic properties and target selectivity.
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